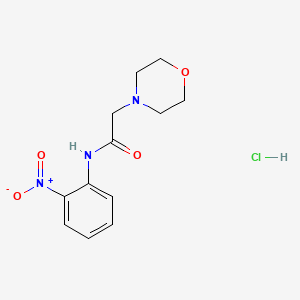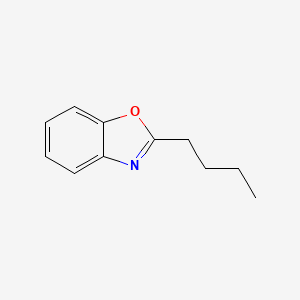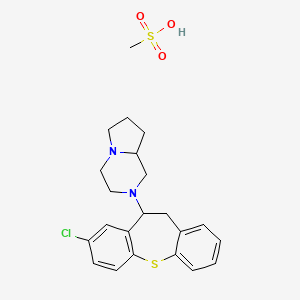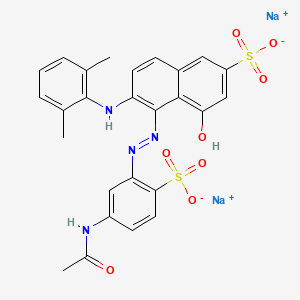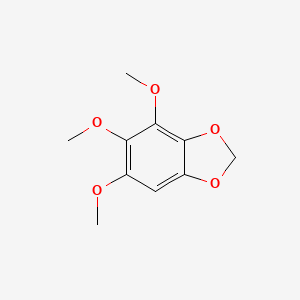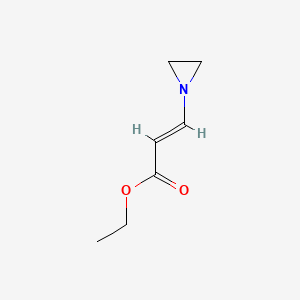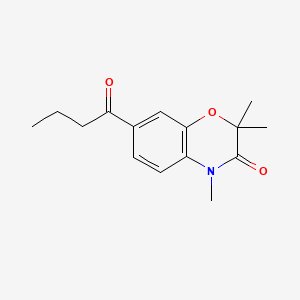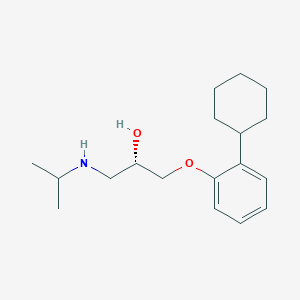
Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride is a compound belonging to the piperazine class of chemicals. Piperazines are a broad class of chemical compounds that contain a core piperazine functional group, which consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . This specific compound is characterized by the presence of a 4-ethylphenoxy group and a phenyl group attached to the piperazine ring, making it a unique derivative within the piperazine family.
Vorbereitungsmethoden
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents under controlled conditions. For the preparation of Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride, a common synthetic route involves the reaction of piperazine with 4-ethylphenol and 4-phenylpropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in its dihydrochloride salt form .
Analyse Chemischer Reaktionen
Piperazine derivatives, including Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride, undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring can lead to the formation of N-oxides, while reduction can yield secondary amines .
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride has various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential pharmacological properties, including its effects on the central nervous system. In medicine, piperazine derivatives are explored for their potential use as anthelmintic agents, which are drugs that expel parasitic worms from the body. Additionally, this compound is used in industrial applications, such as in the production of polymers and as a corrosion inhibitor .
Wirkmechanismus
The mechanism of action of Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act on the central nervous system by modulating neurotransmitter receptors, such as serotonin and dopamine receptors. This modulation can lead to various pharmacological effects, including sedation, anxiolysis, and antiemetic properties. The exact molecular targets and pathways involved depend on the specific structure of the piperazine derivative and its interaction with the biological system .
Vergleich Mit ähnlichen Verbindungen
Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride can be compared with other similar piperazine derivatives, such as 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). These compounds share the core piperazine structure but differ in their substituents, which result in different pharmacological properties and applications. For example, mCPP is known for its psychoactive effects, while TFMPP is commonly used in combination with other compounds for its stimulant properties .
Eigenschaften
CAS-Nummer |
84344-41-2 |
|---|---|
Molekularformel |
C21H30Cl2N2O |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
1-[3-(4-ethylphenoxy)propyl]-4-phenylpiperazine;dihydrochloride |
InChI |
InChI=1S/C21H28N2O.2ClH/c1-2-19-9-11-21(12-10-19)24-18-6-13-22-14-16-23(17-15-22)20-7-4-3-5-8-20;;/h3-5,7-12H,2,6,13-18H2,1H3;2*1H |
InChI-Schlüssel |
JSWURVUJXAAHEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12715246.png)

